molecular formula C16H20N4O B2871760 4-Amino-1-cyclopentyl-N-methyl-n-phenyl-1H-pyrazole-3-carboxamide CAS No. 2101197-85-5

4-Amino-1-cyclopentyl-N-methyl-n-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B2871760
CAS No.: 2101197-85-5
M. Wt: 284.363
InChI Key: KPKTYBKEEOPIBQ-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopentyl-N-methyl-n-phenyl-1H-pyrazole-3-carboxamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features a cyclopentyl group, a methyl group, and a phenyl group attached to the pyrazole ring, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-cyclopentyl-N-methyl-n-phenyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone or β-diketone derivative under acidic conditions. The cyclopentyl and phenyl groups are then introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution: Electrophilic substitution reactions often use halogens (e.g., Br2) and strong acids (e.g., H2SO4).

Major Products Formed:

  • Oxidation: Formation of 4-nitro-1-cyclopentyl-N-methyl-n-phenyl-1H-pyrazole-3-carboxamide.

  • Reduction: Formation of 4-amino-1-cyclopentyl-N-methyl-n-phenyl-1H-pyrazole-3-carboxamide from its nitro derivative.

  • Substitution: Formation of halogenated or nitrated derivatives of the pyrazole ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazole core is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool in drug discovery.

Medicine: In medicine, 4-Amino-1-cyclopentyl-N-methyl-n-phenyl-1H-pyrazole-3-carboxamide is explored for its therapeutic potential. It has shown promise in inhibiting certain enzymes and receptors, which could lead to the development of new treatments for diseases such as cancer and inflammation.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 4-Amino-1-cyclopentyl-N-methyl-n-phenyl-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application, but common mechanisms include enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

  • 4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide: Similar structure but lacks the cyclopentyl and phenyl groups.

  • 4-Amino-1-phenyl-1H-pyrazole-3-carboxamide: Similar pyrazole core but different substituents.

Uniqueness: 4-Amino-1-cyclopentyl-N-methyl-n-phenyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its cyclopentyl and phenyl groups enhance its reactivity and binding affinity, making it a valuable compound in various applications.

Properties

IUPAC Name

4-amino-1-cyclopentyl-N-methyl-N-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-19(12-7-3-2-4-8-12)16(21)15-14(17)11-20(18-15)13-9-5-6-10-13/h2-4,7-8,11,13H,5-6,9-10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKTYBKEEOPIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=NN(C=C2N)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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